Isoquinolin-1-yl(phenyl)methyl 4-nitrobenzoate
Description
Properties
IUPAC Name |
[isoquinolin-1-yl(phenyl)methyl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c26-23(18-10-12-19(13-11-18)25(27)28)29-22(17-7-2-1-3-8-17)21-20-9-5-4-6-16(20)14-15-24-21/h1-15,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVLOHGJGZNURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolin-1-yl(phenyl)methyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with isoquinolin-1-yl(phenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and purification apply. Large-scale production would likely involve optimized reaction conditions, including temperature control, solvent recycling, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-1-yl(phenyl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of isoquinolin-1-yl(phenyl)methyl 4-aminobenzoate.
Reduction: Formation of isoquinolin-1-yl(phenyl)methanol and 4-nitrobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isoquinolin-1-yl(phenyl)methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isoquinolin-1-yl(phenyl)methyl 4-nitrobenzoate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in its reactivity and interaction with biological molecules, potentially leading to the formation of reactive intermediates that can modify cellular components.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Nitrobenzoate Derivatives with Heterocyclic Moieties
Key Observations:
- Isoquinoline Core: Compounds with isoquinoline or fused isoquinoline systems (e.g., ) demonstrate enhanced cytotoxicity compared to simpler nitrobenzoates. For example, 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinolines (IC₅₀: 1.93–33.84 µM) exhibit potent activity against HeLa and T47D cell lines, likely due to DNA intercalation or kinase inhibition .
Cytotoxic Isoquinoline Derivatives
Compounds such as 6a and 6c () share a dihydropyrrolo[2,1-a]isoquinoline scaffold with the target compound. These derivatives showed IC₅₀ values of <1.93 µM against HeLa cells, outperforming reference drugs. Molecular docking studies suggest their activity arises from interactions with topoisomerase II or tubulin . The nitro group in Isoquinolin-1-yl(phenyl)methyl 4-nitrobenzoate may similarly enhance DNA binding or redox cycling, though experimental validation is needed.
Ester Group Modifications
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., I-6230, I-6232 in ) with pyridazine or methylisoxazole substituents were studied for kinase inhibition. Their activity depends on the heterocycle’s electronic properties; methylisoxazole derivatives (I-6273) showed improved solubility over pyridazine analogs .
Biological Activity
Isoquinolin-1-yl(phenyl)methyl 4-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
This compound is characterized by the presence of a nitro group, which enhances its reactivity and potential biological effects. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to different derivatives with potentially altered biological properties.
Chemical Reactions
| Reaction Type | Description | Products |
|---|---|---|
| Oxidation | Reduction of the nitro group to an amino group | Isoquinolin-1-yl(phenyl)methyl 4-aminobenzoate |
| Reduction | Hydrolysis of the ester linkage | Isoquinolin-1-yl(phenyl)methanol and 4-nitrobenzoic acid |
| Substitution | Nucleophilic attack on the nitro group | Various substituted derivatives depending on the nucleophile |
The precise mechanism of action for this compound is not fully elucidated. However, it is believed that its biological effects may be mediated through interactions with specific molecular targets such as enzymes or receptors. The nitro group may facilitate the formation of reactive intermediates capable of modifying cellular components, thus influencing cell signaling pathways and metabolic processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
Isoquinolin derivatives have been investigated for their anticancer properties. For instance, studies have demonstrated that compounds structurally related to this compound can inhibit mitochondrial complex I, which is crucial for ATP production in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in various cancer cell lines .
Case Studies
- Breast Cancer : In vitro assays revealed that isoquinoline derivatives can significantly inhibit the growth of MDA-MB-231 breast cancer cells, with IC50 values indicating potent antiproliferative effects .
- Liver Cancer : Similar studies showed that these compounds also affect HepG2 liver cancer cells, providing evidence for their broad-spectrum anticancer activity .
Structure-Activity Relationship (SAR)
The presence of the nitro group in this compound is critical for its biological activity. Comparative studies with similar compounds lacking this group reveal that the nitro substituent enhances both reactivity and potency against various biological targets. For example:
| Compound | Key Feature | Biological Activity |
|---|---|---|
| Isoquinolin-1-yl(phenyl)methyl benzoate | Lacks nitro group | Lower activity |
| Isoquinolin-1-yl(phenyl)methyl 4-amino benzoate | Contains amino group | Altered reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
